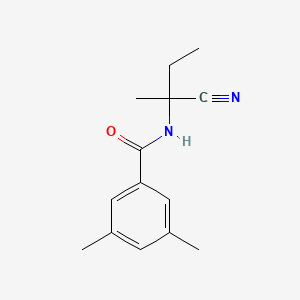
3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile is not fully understood; however, it has been suggested that this compound may act as an inhibitor of the Akt/mTOR signaling pathway. This pathway is involved in the regulation of cell growth and survival, and its dysregulation has been implicated in the development of various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the protection of neurons against oxidative stress. This compound has also been shown to modulate the activity of various enzymes, including caspases, which are involved in the regulation of apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile has several advantages for lab experiments, including its stability and ease of synthesis. However, this compound also has limitations, including its poor solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for the study of 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile, including the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including cancer therapy and neuroprotection.
Méthodes De Synthèse
3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile can be synthesized using various methods, including the reaction of 5-cyclopropyl-1H-pyrazole-3-carboxylic acid with ethyl cyanoacetate in the presence of triethylamine. Another method involves the reaction of 5-cyclopropyl-1H-pyrazole-3-carboxylic acid with chloroacetonitrile in the presence of potassium carbonate. These methods have been optimized to produce high yields of this compound.
Applications De Recherche Scientifique
3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anticancer properties, and it has been studied as a potential therapeutic agent for the treatment of breast cancer, prostate cancer, and lung cancer. This compound has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect against neuronal damage caused by oxidative stress.
Propriétés
IUPAC Name |
3-(5-cyclopropylpyrazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-5-1-7-12-9(4-6-11-12)8-2-3-8/h4,6,8H,1-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWYNVYBMLLOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=NN2CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
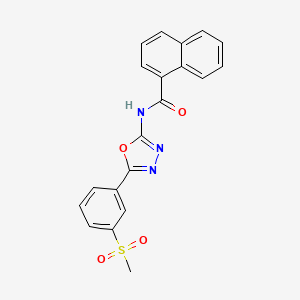
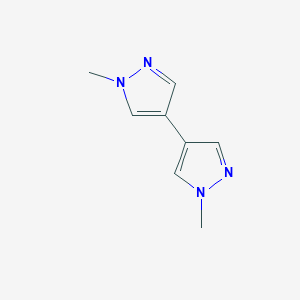
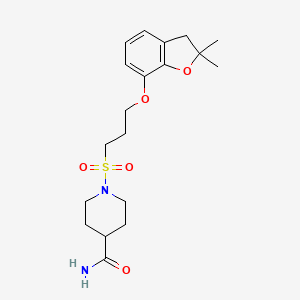
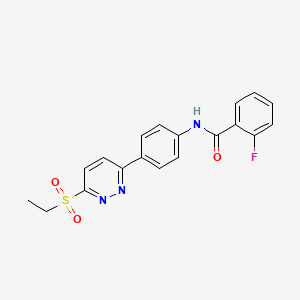
![7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-phenylethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2637684.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B2637686.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2637687.png)
![N-benzo[e]benzothiazol-2-yl-2-naphthylacetamide](/img/structure/B2637691.png)
![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B2637692.png)

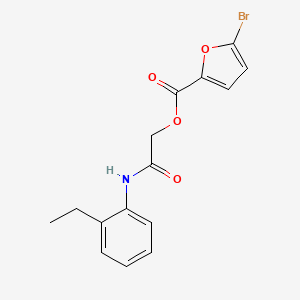
![N-[4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenyl]acetamide](/img/structure/B2637698.png)
